molecular formula C5H11NO2S B1618804 Ethyl L-cysteinate CAS No. 3411-58-3

Ethyl L-cysteinate

Cat. No.: B1618804
CAS No.: 3411-58-3
M. Wt: 149.21 g/mol
InChI Key: YVKSGVDJQXLXDV-BYPYZUCNSA-N
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Description

Ethyl L-cysteinate: is a derivative of the semi-essential proteinogenic amino acid cysteine. It is widely used in various fields such as food additives, cosmetics, and pharmaceuticals. This compound is membrane-permeable, allowing it to readily enter peripheral tissues and the brain, where it increases intracellular pools of cysteine via a membrane-associated carboxylesterase .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl L-cysteinate can be synthesized through the esterification of L-cysteine with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing L-cysteine with ethanol and a strong acid such as hydrochloric acid or sulfuric acid. The product is then purified through crystallization or distillation .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of immobilized enzymes or catalysts can enhance the efficiency of the esterification process. The final product is usually obtained through a series of purification steps, including filtration, crystallization, and drying .

Chemical Reactions Analysis

Types of Reactions: Ethyl L-cysteinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl L-cysteinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Studied for its role in cellular redox regulation and as a precursor for glutathione synthesis.

    Medicine: Investigated for its potential neuroprotective effects and its ability to enhance the bioavailability of cysteine in tissues.

    Industry: Used in the formulation of food additives, cosmetics, and pharmaceuticals

Mechanism of Action

Ethyl L-cysteinate exerts its effects primarily by increasing the intracellular availability of cysteine. This, in turn, enhances the synthesis of glutathione, a critical antioxidant in cells. The compound is hydrolyzed by membrane-associated carboxylesterases to release cysteine, which then participates in various cellular processes, including redox regulation and detoxification .

Comparison with Similar Compounds

  • L-cysteine ethyl ester hydrochloride
  • L-cysteine methyl ester hydrochloride
  • N-acetyl-L-cysteine methyl ester
  • L-serine ethyl ester hydrochloride

Comparison: Ethyl L-cysteinate is unique in its ability to readily permeate cell membranes and increase intracellular cysteine levels more effectively than other similar compounds. This property makes it particularly valuable in applications where rapid and efficient delivery of cysteine is required .

This compound stands out due to its high bioavailability and its role in enhancing glutathione synthesis, which is crucial for maintaining cellular redox balance and protecting against oxidative stress .

Properties

CAS No.

3411-58-3

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

ethyl (2R)-2-amino-3-sulfanylpropanoate

InChI

InChI=1S/C5H11NO2S/c1-2-8-5(7)4(6)3-9/h4,9H,2-3,6H2,1H3/t4-/m0/s1

InChI Key

YVKSGVDJQXLXDV-BYPYZUCNSA-N

SMILES

CCOC(=O)C(CS)N

Isomeric SMILES

CCOC(=O)[C@H](CS)N

Canonical SMILES

CCOC(=O)C(CS)N

3411-58-3

physical_description

White hygroscopic solid with a stench;  [Alfa Aesar MSDS]

Related CAS

868-59-7 (hydrochloride)

sequence

C

Synonyms

cystanin
cysteine ethyl ester
ethyl cysteine
ethyl cysteine hydrochloride
L-cysteine ethyl este

Origin of Product

United States

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